molecular formula C2H3N3S2 B8766284 Dithiourazol CAS No. 5650-03-3

Dithiourazol

Cat. No.: B8766284
CAS No.: 5650-03-3
M. Wt: 133.20 g/mol
InChI Key: WYENVTYBQKCILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dithiourazol is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring with two sulfur atoms at positions 3 and 5. The presence of these sulfur atoms imparts distinctive chemical properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiourazol can be synthesized through several methods. One efficient method involves the reaction of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst such as meglumine. This reaction is typically carried out under mild conditions in an aqueous medium, resulting in high yields of the desired product . Another method involves the use of acidic ionic liquids as catalysts, which facilitate the reaction between aldehydes and thiosemicarbazide at room temperature .

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of recyclable catalysts and green solvents, such as water, is preferred to minimize environmental impact. The reaction conditions are optimized to ensure high efficiency and yield, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dithiourazol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Dithiourazol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties .

Comparison with Similar Compounds

Dithiourazol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual sulfur atoms, which impart distinctive reactivity and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,2,4-triazolidine-3,5-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S2/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYENVTYBQKCILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NC(=S)NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873520
Record name 3,5-Dimercapto-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-03-3
Record name 3,5-Dimercapto-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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